N,N-Dimethyl-1H-pyrazol-4-amine CAS number
N,N-Dimethyl-1H-pyrazol-4-amine CAS number
An In-depth Technical Guide to N,N-Dimethyl-1H-pyrazol-4-amine and its Isomeric Congeners: Properties, Synthesis, and Applications in Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2][3] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of targeted therapeutics, especially in oncology and inflammatory diseases. This guide provides a comprehensive technical overview of N,N-Dimethyl-1H-pyrazol-4-amine and its closely related, and more extensively documented, structural isomers. While a unique CAS number for N,N-Dimethyl-1H-pyrazol-4-amine is not prominently cited in major chemical databases, its structure represents a key substitution pattern. This document will therefore focus on the core chemical entity and draw upon the rich dataset available for its isomers, such as 1,3-Dimethyl-1H-pyrazol-4-amine and 3,5-Dimethyl-1H-pyrazol-4-amine, to provide researchers and drug development professionals with a holistic understanding of this chemical class. We will delve into physicochemical properties, validated synthetic protocols, spectroscopic characterization, and critical applications, with a focus on providing actionable insights for laboratory practice.
Introduction: The Significance of Substituted Aminopyrazoles
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which has been a cornerstone of pharmaceutical development since the discovery of antipyrine in the 1880s.[4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The aminopyrazole motif is particularly valuable as it provides a key vector for chemical modification, enabling the construction of extensive compound libraries for high-throughput screening.
The dimethyl-pyrazol-4-amine framework, in its various isomeric forms, offers a unique combination of features:
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Structural Rigidity: The pyrazole ring provides a stable, planar core for orienting substituents in three-dimensional space.
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Hydrogen Bonding Capabilities: The ring nitrogens and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzyme active sites.
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Tunable Electronics: The position of the methyl and amino groups significantly influences the electron density of the ring, allowing for fine-tuning of properties like pKa and metabolic stability.
This guide aims to consolidate the available technical information on this class of compounds, providing a reliable resource for chemists and pharmacologists.
Physicochemical and Structural Properties
The specific isomerism of dimethyl-pyrazol-4-amines dictates their physical and chemical properties. While data for N,N-Dimethyl-1H-pyrazol-4-amine is sparse, we can infer its properties from well-characterized analogs.
Structural Isomers and Identification
The core structure C₅H₉N₃ can exist in several isomeric forms, each with a unique Chemical Abstracts Service (CAS) number. It is critical for researchers to distinguish between them for accurate procurement and unambiguous reporting of results.
| Compound Name | Structure | CAS Number | Molecular Weight |
| N,N-Dimethyl-1H-pyrazol-4-amine | CN(C)C1=CNN=C1 (SMILES) | Not readily available | 111.15 |
| 1,3-Dimethyl-1H-pyrazol-4-amine | CN1N=CC(N)=C1C | 64517-88-0[5] | 111.15 |
| 3,5-Dimethyl-1H-pyrazol-4-amine | CC1=C(N)C(C)=NN1 | 5272-86-6[6][7] | 111.15 |
| 1,5-Dimethyl-1H-pyrazol-4-amine | CN1N=CC(N)=C1C (as Dihydrochloride) | 1189950-55-7[8] | 111.15 (Free Base) |
Note: The IUPAC name for 1,5-Dimethyl-1H-pyrazol-4-amine may be identical to 1,3-Dimethyl-1H-pyrazol-4-amine depending on numbering conventions; CAS numbers provide the definitive identifier.
Physical Properties
These compounds are typically solids at room temperature. Their solubility is influenced by the substitution pattern, but they generally exhibit solubility in organic solvents.
| Property | 3,5-Dimethyl-1H-pyrazol-4-amine | N,N-Dimethyl-1H-pyrazol-4-amine (Predicted) |
| Physical Form | Solid | Solid/Liquid |
| Molecular Formula | C₅H₉N₃[7] | C₅H₉N₃[9] |
| Molecular Weight | 111.15 g/mol [7] | 111.15 g/mol [9] |
| Storage Temperature | 2-8°C, Inert Atmosphere[6] | Cool, dry place |
| Predicted XlogP | Not available | 0.3[9] |
// Define nodes for the main structure N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; H1 [label="H", pos="0,2.2!"]; // H on N1
// Define nodes for the N,N-dimethylamino group N_amino [label="N", pos="0,-2.5!"]; C_Me1 [label="CH₃", pos="-1,-3.5!"]; C_Me2 [label="CH₃", pos="1,-3.5!"];
// Define edges for the pyrazole ring edge [style=solid]; N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1;
// Define edges for the N,N-dimethylamino group C4 -- N_amino; N_amino -- C_Me1; N_amino -- C_Me2;
// Add double bonds edge [style=solid]; N1 -- C5 [style=double, dir=none]; N2 -- C3 [style=double, dir=none]; } caption: "Structure of N,N-Dimethyl-1H-pyrazol-4-amine"
Synthesis and Characterization
The synthesis of dimethyl-pyrazol-4-amines often proceeds from readily available starting materials, with the core pyrazole ring typically formed first, followed by functional group interconversion.
General Synthetic Approach
A common strategy involves the nitration of a dimethylpyrazole precursor, followed by reduction of the nitro group to the corresponding amine.
A representative protocol, adapted from the synthesis of related pyrazolo[3,4-b]pyrazin-5-ones, highlights this principle.[4]
Protocol: Synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids [4]
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Dissolution: Dissolve 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.
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Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
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Nucleophilic Addition: Add the desired D,L-α-amino acid (e.g., glycine, 1.0 eq) to the reaction mixture.
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Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) over 4-5 days.
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Work-up: After completion, extract the yellow solution with dichloromethane. Separate the aqueous layer and acidify with 3N HCl to a pH of 6-7.
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Isolation: Collect the precipitated product by suction filtration, wash with water, and dry to yield the N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acid intermediate.
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Reduction: This nitro-intermediate can then undergo catalytic hydrogenation (e.g., using H₂ gas and a 5% Pd/C catalyst) to reduce the nitro group to an amine, which may be followed by spontaneous cyclization depending on the substrate.[4]
This general "nitro-to-amino" pathway is a robust and well-documented method for accessing aminopyrazoles.[10]
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques.
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation. Key expected signals include:
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¹H NMR: Singlets for the N-methyl and C-methyl protons, a signal for the pyrazole ring proton (CH), and resonances for the amino group protons (or N,N-dimethyl protons). In the spectrum of a related pyrazole derivative, methyl protons appear around δ 2.2-2.3 ppm and the pyrazole ring proton appears around δ 5.9 ppm.[11][12]
-
¹³C NMR: Resonances for the pyrazole ring carbons, with distinct shifts for the carbon atoms bearing the methyl and amino substituents, as well as signals for the methyl carbons themselves.[11][12]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands would include N-H stretching vibrations for primary/secondary amines (around 3300-3500 cm⁻¹) and C=N stretching within the pyrazole ring (around 1590 cm⁻¹).[12][13]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₅H₉N₃, the expected molecular ion peak [M+H]⁺ would be at m/z = 112.0869.[9]
Applications in Drug Discovery and Medicinal Chemistry
The dimethyl-aminopyrazole scaffold is a key pharmacophore in modern drug design, most notably in the development of protein kinase inhibitors.
Kinase Inhibitors for Oncology
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Aminopyrazoles serve as excellent "hinge-binding" motifs that anchor inhibitors into the ATP-binding pocket of kinases.
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CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a target for cancer therapy.[14][15] Recent studies have shown that N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which use a dimethyl-aminopyrazole derivative as a core building block, are potent CDK2 inhibitors.[14][15] One lead compound exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[1][14][15] Mechanistic studies confirmed that this compound induced cell cycle arrest and apoptosis in ovarian cancer cells.[1][14][15]
Broader Therapeutic Potential
The utility of this scaffold extends beyond oncology. The core structure is present in molecules investigated for a wide array of diseases.
-
Anti-inflammatory Agents: Pyrazole derivatives are known to inhibit key inflammatory mediators like COX-2.[3]
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Antimicrobial Agents: The pyrazole ring is found in compounds with antibacterial and antifungal activity.[2]
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CNS Disorders: Certain pyrazole derivatives have been explored for their potential as antidepressant and anticonvulsant agents.[2]
The widespread application of 1,3-Dimethyl-4-aminopyrazole compounds, for example, includes the synthesis of drugs for cardiovascular diseases, chemokine-related diseases like asthma, and nervous system disorders.[5]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling dimethyl-aminopyrazole derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]
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Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[16][18] Avoid contact with skin and eyes.[18][19] Wash hands thoroughly after handling.[16][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] Many suppliers recommend storage under an inert atmosphere to prevent degradation.[6]
-
Incompatibilities: Avoid strong oxidizing agents, acids, and bases.[16]
In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air.[16] If on skin or in eyes, rinse immediately and thoroughly with plenty of water for at least 15 minutes.[16][17] Seek medical attention if irritation persists.
Conclusion
N,N-Dimethyl-1H-pyrazol-4-amine and its isomers represent a class of high-value chemical building blocks for drug discovery and development. Their robust synthesis, versatile reactivity, and proven role as a core scaffold for potent, targeted therapeutics make them indispensable tools for medicinal chemists. While the specific titular compound may be less common, the extensive data on its isomers provides a solid foundation for its use in research. By understanding the subtle yet significant differences in the properties and reactivity of these isomers, researchers can better design and execute synthetic campaigns to develop the next generation of pyrazole-based medicines.
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Wang, S., et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. Available from: [Link]
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ChemBK. N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine | CAS 19730-27-9. Available from: [Link]
- Various Authors. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- Various Authors. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Various Authors. (2022, December 8).
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